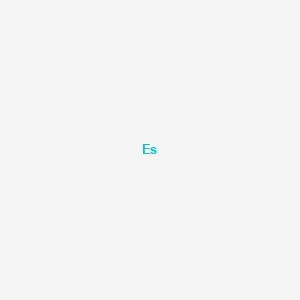

Einsteinium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Einsteinium atom is an actinoid atom and a f-block element atom.

A man-made radioactive actinide with atomic symbol Es, and atomic number 99. Its known isotopes range in mass number from 240-258. Its valence can be +2 or +3. Einsteinium was originally discovered in the debris from a thermonuclear explosion in 1952.

Applications De Recherche Scientifique

Vaporization Studies and Thermodynamics :

- Einsteinium's cohesive energy, crucial in determining its valency, has been studied through vaporization experiments. Measurements of partial pressures of einsteinium over an alloy have led to insights into its thermodynamics, contributing to a better understanding of its chemical behavior (Kleinschmidt et al., 1984).

Complexation Thermodynamics :

- Research on einsteinium's complexation with aminopolycarboxylate ligands has shown that it follows similar trends to earlier actinides. This study provides valuable insights into the thermodynamics and structural characteristics of einsteinium in chemical reactions (Kelley et al., 2018).

Ionization Potential :

- The first ionization potential of einsteinium has been determined using resonance ionization mass spectroscopy, providing essential data for understanding its electronic structure (Peterson et al., 1998).

Alpha Decay Properties :

- Studies on the alpha decay properties of light einsteinium isotopes have been conducted, contributing to the knowledge of its nuclear characteristics and stability (Yuichi et al., 1989).

Laser Spectroscopy :

- Laser resonance ionization spectroscopy on einsteinium isotopes has provided insights into their nuclear structure, including hyperfine structure analysis and determination of nuclear magnetic dipole moments (Nothhelfer et al., 2022).

Magnetic Properties :

- Quantitative measurements of einsteinium's magnetic properties have been made, which are crucial for understanding its behavior in various chemical and physical states (Huray et al., 1984).

Cyclotron Experiments :

- Experiments on the creation of einsteinium and fermium in a cyclotron have provided valuable information about the synthesis and characteristics of these elements (Guseva et al., 1956).

Metal Studies :

- Research on thin films of einsteinium metal has contributed to the understanding of its divalent nature and phase characteristics (Haire & Baybarz, 1979).

Structural and Spectroscopic Characterization :

- A study characterized a coordination complex of einsteinium, providing insights into its bonding, luminescence, and spectroscopic characteristics (Carter et al., 2021).

Nuclear Decay Properties :

- Investigations into the decay properties of light einsteinium isotopes have enhanced our understanding of their nuclear decay pathways and stability (Ahmad et al., 1970).

Propriétés

Numéro CAS |

7429-92-7 |

|---|---|

Nom du produit |

Einsteinium |

Formule moléculaire |

Es |

Poids moléculaire |

252.083 g/mol |

Nom IUPAC |

einsteinium |

InChI |

InChI=1S/Es |

Clé InChI |

CKBRQZNRCSJHFT-UHFFFAOYSA-N |

SMILES |

[Es] |

SMILES canonique |

[Es] |

Autres numéros CAS |

7429-92-7 |

Synonymes |

Einsteinium |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1204513.png)

![10H-1,2,4-Triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole, 3,10-dimethyl-](/img/structure/B1204523.png)